An In-depth Technical Guide to Methyl Indoline-6-carboxylate: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to Methyl Indoline-6-carboxylate: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indoline-6-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its indoline core structure is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of methyl indoline-6-carboxylate, with a focus on its role as a scaffold for the development of novel therapeutics, particularly as an inhibitor of angiogenesis.
Chemical Structure and Properties
Methyl indoline-6-carboxylate is characterized by a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl ester group attached at the 6-position. The saturation of the five-membered ring distinguishes it from its aromatic counterpart, methyl indole-6-carboxylate.
Structure:
Chemical Structure of Methyl Indoline-6-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate | [1] |
| CAS Number | 341988-36-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 70±15 °C (predicted) | [2] |
| Boiling Point | 315.6±31.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Solubility | Information not readily available | |
| pKa | 4.26±0.20 (Predicted) | [2] |
Experimental Protocols
Synthesis of Methyl Indoline-6-carboxylate
A plausible synthetic route to methyl indoline-6-carboxylate involves a two-step process starting from indole-6-carboxylic acid:
Step 1: Fischer Esterification of Indole-6-carboxylic acid
This procedure outlines the conversion of indole-6-carboxylic acid to methyl indole-6-carboxylate.
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Materials:
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Indole-6-carboxylic acid
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Anhydrous methanol
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Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Procedure:
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To a solution of indole-6-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride at 0 °C.
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The reaction mixture is then heated to reflux and stirred for several hours.
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After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator to yield crude methyl indole-6-carboxylate.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Reduction of Methyl Indole-6-carboxylate to Methyl Indoline-6-carboxylate
This procedure describes the reduction of the indole ring to an indoline ring.
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Materials:
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Methyl indole-6-carboxylate
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Acetic acid
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Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
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Sodium hydroxide (NaOH) solution
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Dichloromethane or other suitable organic solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Procedure:
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Dissolve methyl indole-6-carboxylate in glacial acetic acid.
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To this solution, add sodium cyanoborohydride portion-wise at room temperature.
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The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
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The reaction is quenched by the slow addition of a sodium hydroxide solution to neutralize the acetic acid.
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The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl indoline-6-carboxylate.
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Further purification can be achieved by column chromatography if necessary.
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Biological Activity and Signaling Pathways
Derivatives of methyl indoline-6-carboxylate, particularly those with substitutions at the 2- and 3-positions of the indoline ring, have emerged as potent inhibitors of angiokinases. These enzymes, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are crucial mediators of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of cancer and other diseases.
By inhibiting the tyrosine kinase activity of VEGFR and PDGFR, these compounds can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth and metastasis.
Angiokinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action for a methyl indoline-6-carboxylate-based angiokinase inhibitor.
Inhibition of VEGFR/PDGFR Signaling by a Methyl Indoline-6-carboxylate Derivative.
Conclusion
Methyl indoline-6-carboxylate represents a valuable scaffold in the design and synthesis of novel therapeutic agents. Its chemical properties and versatile structure allow for the generation of a diverse range of derivatives with potent biological activities. The demonstrated ability of substituted indolinones to inhibit key angiokinases highlights the potential of this chemical class in the development of new treatments for cancer and other angiogenesis-dependent diseases. The synthetic protocols and biological insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.
